3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of 4H-pyrido[1,2-a]pyrimidin-4-one . It exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Chemical Reactions Analysis
The compound undergoes a metal-free C-3 chalcogenation reaction to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Scientific Research Applications
Synthesis and Chemical Properties
Eco-Friendly Synthesis and Corrosion Inhibition : Pyridopyrimidinones derivatives, including 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and evaluated for their role as corrosion inhibitors for carbon steel. These compounds exhibit mixed-type inhibition properties, adhering to the Langmuir adsorption isotherm, and their effectiveness increases with concentration (Abdallah, Shalabi, & Bayoumy, 2018).
Regioselective Sulfenylation : A method for sulfenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones, including this compound, using sulfonyl hydrazides, has been developed. This process is iodine-catalyzed and maintains high regioselectivity and good functional-group tolerance (Liu et al., 2017).
Synthesis of Fused Polycyclic Pyrimidines : This compound is used in the synthesis of fused polycyclic pyrimidines, highlighting its utility in creating complex organic structures with potential biological activities (Harutyunyan, 2016).
Biological Applications
Antitumor Activity : Research into tricyclic thieno[2,3-d]pyrimidin-4(3H)-ones, structurally similar to this compound, has shown promising effects on melanin synthesis in murine B16 cells. These findings suggest potential applications in drug discovery and development (Nie et al., 2018).
Aldose Reductase Inhibitors with Antioxidant Properties : Derivatives of pyrido[1,2-a]pyrimidin-4-one, including those similar to this compound, have been tested as aldose reductase inhibitors. These compounds show significant antioxidant properties and are active in the micromolar range, suggesting potential therapeutic applications (La Motta et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit versatile biological activities, such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonism, and acetylcholinesterase inhibition .
Mode of Action
It has been suggested that the compound undergoes a metal-free c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale .
Biochemical Pathways
The compound’s synthesis involves a radical mechanistic pathway
Result of Action
Similar compounds have been known to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
The synthesis of the compound is known to proceed under mild reaction conditions , suggesting that it may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-11-5-7-12(8-6-11)22(19,20)13-10-16-14-4-2-3-9-17(14)15(13)18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYTJMQJPHLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC=CN3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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